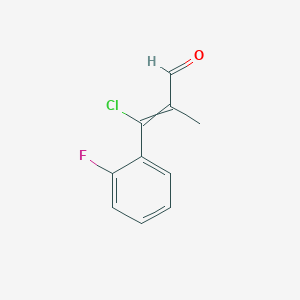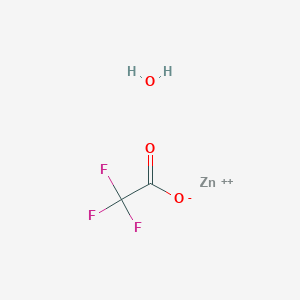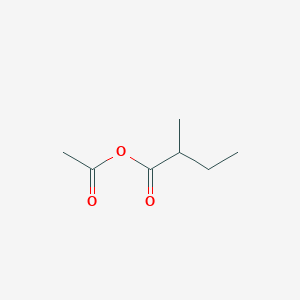
rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This particular compound features ethoxycarbonyl and carboxylic acid functional groups, making it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring. For this specific compound, the starting materials might include an alkene with ethoxycarbonyl and isopropyl groups. The reaction conditions would likely involve a solvent such as diethyl ether or dichloromethane, and the reaction would be carried out at low temperatures to control the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process would be scaled up from laboratory methods, ensuring high yield and purity of the final product. Continuous flow reactors might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane derivatives can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different products.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Cyclopropane derivatives are used as intermediates in organic synthesis. Their strained ring structure makes them reactive and useful for constructing more complex molecules.
Biology
In biological research, cyclopropane derivatives can be used to study enzyme mechanisms and protein interactions due to their unique chemical properties.
Medicine
Some cyclopropane derivatives have been investigated for their potential as pharmaceutical agents, particularly in the development of antiviral and anticancer drugs.
Industry
In the industrial sector, cyclopropane derivatives are used in the synthesis of agrochemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action for cyclopropane derivatives depends on their specific application. In medicinal chemistry, they might interact with biological targets such as enzymes or receptors, altering their activity. The strained ring structure can facilitate binding to these targets, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropane-1,2-dicarboxylic acid
- Ethyl cyclopropanecarboxylate
Uniqueness
The presence of both ethoxycarbonyl and carboxylic acid groups in “rac-(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid” makes it unique. These functional groups provide multiple sites for chemical reactions, enhancing its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(1R,2R)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m0/s1 |
Clave InChI |
PWBFLHITHZBGRY-OIBJUYFYSA-N |
SMILES isomérico |
CCOC(=O)[C@]1(C[C@H]1C(=O)O)C(C)C |
SMILES canónico |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]](/img/structure/B11818820.png)
![6-Azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11818825.png)
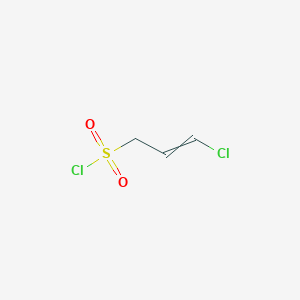

![Methyl 2-(5-chlorobenzo[d]oxazol-2-yl)benzoate](/img/structure/B11818841.png)
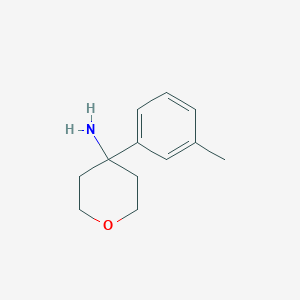
![2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-](/img/structure/B11818867.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)
